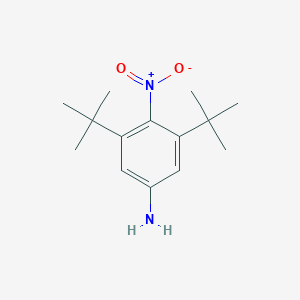![molecular formula C12H11NS B494309 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol CAS No. 15882-29-8](/img/structure/B494309.png)
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is an organic compound with the molecular formula C12H11NS and a molecular weight of 201.29 g/mol It is a derivative of quinoline, featuring a thiol group (-SH) attached to the fourth position of the cyclopenta[c]quinoline ring system
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .
Result of Action
The inhibition of AChE leads to an increased concentration of acetylcholine, enhancing the transmission of nerve signals This can have various effects at the molecular and cellular levels, depending on the specific context and environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with appropriate alkyldiamines to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinolines, tetrahydroquinolines, and various thioether derivatives. These products are often characterized by their enhanced stability and unique chemical properties .
Scientific Research Applications
2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol include:
- 2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- Hexahydropyrimido[5,4-c]quinoline-2,5-diones
Uniqueness
What sets this compound apart from these similar compounds is its thiol group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of enzyme inhibitors and other bioactive molecules. Additionally, its structural framework allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAHZZJVBJVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=S)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
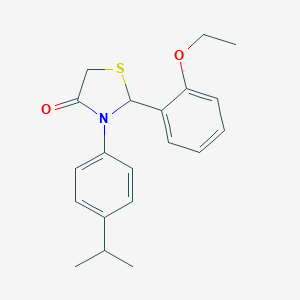
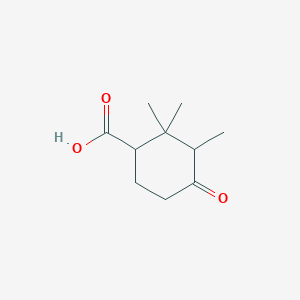
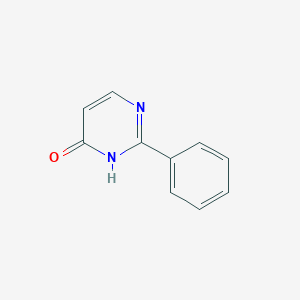
![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)

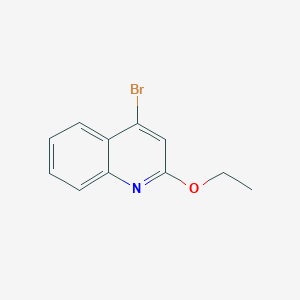
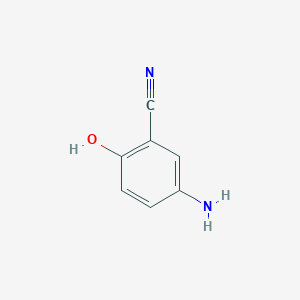
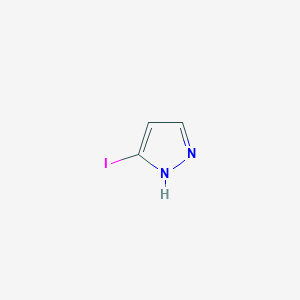
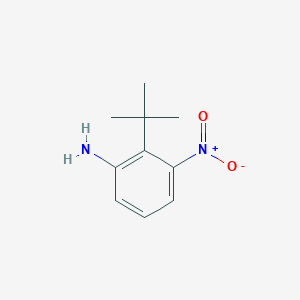
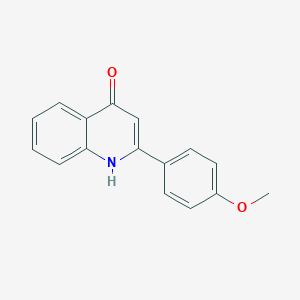
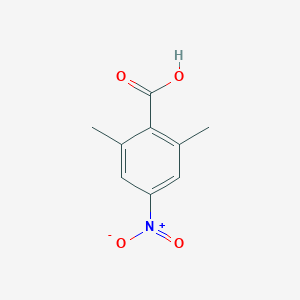
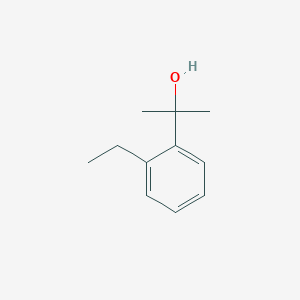
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
